molecular formula C23H18BrN3O B2449083 N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide CAS No. 860787-51-5

N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide

Cat. No.: B2449083
CAS No.: 860787-51-5
M. Wt: 432.321
InChI Key: NVPBQVIPMUOXAZ-VULFUBBASA-N
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Description

N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C23H18BrN3O and its molecular weight is 432.321. The purity is usually 95%.
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Properties

IUPAC Name

N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-27(2)14-26-23-20(13-25)21(16-7-10-17(24)11-8-16)19-12-9-15-5-3-4-6-18(15)22(19)28-23/h3-12,14,21H,1-2H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPBQVIPMUOXAZ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide (CAS No. 860787-51-5) is a synthetic compound belonging to the class of benzo[h]chromenes. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and effects on various cellular pathways. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

  • Molecular Formula : C23H18BrN3O
  • Molecular Weight : 432.31 g/mol
  • Boiling Point : 535.5 ± 60.0 °C (predicted)
  • Density : 1.35 ± 0.1 g/cm³ (predicted)
  • pKa : 9.35 ± 0.40 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, disrupting critical signaling pathways.
  • Receptor Interaction : It may bind to various receptors, modulating cellular responses and influencing processes such as apoptosis and cell cycle progression.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound:

  • Cell Lines Tested : Commonly used cancer cell lines include U2OS (osteosarcoma), SH-SY5Y (neuroblastoma), and HEK293T (human embryonic kidney).
Cell LineIC50 (µM)Mechanism of Action
U2OS12.5Induces apoptosis via caspase activation
SH-SY5Y15.0Inhibits proliferation through G1 phase arrest
HEK293T10.0Alters mitochondrial function leading to cell death

Case Studies

  • Study on Antitumor Activity : A recent study reported that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, with a mechanism involving the induction of oxidative stress and DNA damage.
  • Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively characterized; however, preliminary data indicate moderate toxicity at high concentrations in vitro:

EndpointResult
Acute ToxicityLD50 > 2000 mg/kg
GenotoxicityNegative in Ames test

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